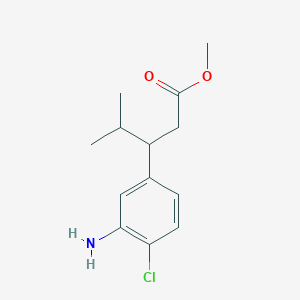
Methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate
Katalognummer B8446333
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: QRPPTXPSUOSDDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08796335B2
Procedure details


At RT, a solution of 6.77 g (26.7 mmol) of methyl 2E/Z)-3-(3-amino-4-chlorophenyl)-4-methylpent-2-enoate in 130 ml of methanol was added to 2.2 g (90.7 mmol) of magnesium turnings and a few grains of iodine. After about 30 min, the internal temperature increased to about 60° C. After the reaction solution had cooled to room temperature, stirring at room temperature was continued for another 2 h. 50 ml of saturated aqueous ammonium chloride solution were then added slowly to the dark reaction mixture, and the mixture was extracted repeatedly with diethyl ether. The combined organic phases were washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue obtained was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 10:1). This gave 2.95 g (40% of theory) of the title compound as an oil.
[Compound]
Name
methyl
Quantity
6.77 g
Type
reactant
Reaction Step One

Name
3-(3-amino-4-chlorophenyl)-4-methylpent-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([CH:14]([CH3:16])[CH3:15])=[CH:10][C:11]([O-:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].[Mg].II.[Cl-].[NH4+].[CH3:22]O>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]([CH:14]([CH3:16])[CH3:15])[CH2:10][C:11]([O:13][CH3:22])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
methyl
|
|
Quantity
|
6.77 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
3-(3-amino-4-chlorophenyl)-4-methylpent-2-enoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1Cl)C(=CC(=O)[O-])C(C)C
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction solution had cooled to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for another 2 h
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted repeatedly with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with saturated sodium bicarbonate solution and saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 10:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C=CC1Cl)C(CC(=O)OC)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
